molecular formula C24H10Br2O2 B2465989 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione CAS No. 3564-71-4

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione

Cat. No.: B2465989
CAS No.: 3564-71-4
M. Wt: 490.15
InChI Key: SMLJXADQTZYMKX-UHFFFAOYSA-N
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Description

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione (CAS 3564-71-4), also known internationally as C.I. Vat Orange 1, is a brominated polycyclic aromatic compound with significant applications in industrial dyeing and advanced materials research . With a molecular formula of C 24 H 10 Br 2 O 2 and a molecular weight of 490.15 g/mol, this compound serves as a versatile chemical building block . Its primary traditional use is as a vat dye for coloring cotton and polyester/cotton blended fabrics . In scientific research, this dibrominated derivative is critically valued as a precursor for the synthesis of more complex organic semiconductors and π-conjugated systems . The bromine atoms facilitate further functionalization via cross-coupling reactions, allowing researchers to create extended molecular structures with tailored optoelectronic properties . Recent studies have demonstrated its use in constructing novel compounds, such as ((2,9-dibromodibenzo[c,pqr]tetraphene-7,14-diyl)bis(ethyne-2,1-diyl))bis(triisopropylsilane), where the planar aromatic cores pack into stacks through π-π interactions, a key feature for charge transport in organic electronic devices . The compound's robust, planar structure contributes to its thermal stability and influences its photoluminescence characteristics, making it a compound of interest for exploring new organic materials . This product is intended for research purposes only and is strictly not for human or veterinary use .

Properties

IUPAC Name

5,16-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2(7),3,5,9,11,13(18),14,16,20(24),21-undecaene-8,19-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10Br2O2/c25-11-1-3-13-15-5-7-18-22-16(14-4-2-12(26)10-20(14)24(18)28)6-8-17(21(15)22)23(27)19(13)9-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLJXADQTZYMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=CC=C4C5=C(C=C(C=C5)Br)C(=O)C6=C4C3=C2C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3564-71-4
Record name VAT ORANGE 1 (C.I. 59105)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione typically involves the bromination of dibenzo[c,pqr]tetraphene-7,14-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction yields the desired dibrominated product, which can be purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form dibenzo[c,pqr]tetraphene-7,14-dione.

    Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms of the compound .

Scientific Research Applications

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione involves its interaction with molecular targets through its aromatic core and bromine atoms. The compound can participate in π-π interactions and halogen bonding, influencing various molecular pathways. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Key Differences :

  • Bromine Positions : The 1,4-dibromo isomer (CAS 1324-11-4) has bromine atoms at positions 1 and 4, leading to distinct electronic conjugation and steric interactions compared to the 2,9-dibromo analog .
  • Solubility: Vat Orange 1 is soluble in nitrobenzene, xylenes, and tetralin but only sparingly in ethanol or acetone. In contrast, the 2,9-dibromo isomer is hypothesized to exhibit reduced solubility in non-polar solvents due to increased steric hindrance at the 2,9 positions .
  • Optical Properties : Vat Orange 1 appears yellowish-brown and turns orange upon nitric acid dilution, whereas the 2,9-dibromo variant may exhibit shifted absorption spectra due to altered π-electron delocalization .

Non-Halogenated Analog: Benzo[k]tetraphene-7,14-dione

Key Differences :

  • Molecular Formula : C₂₂H₁₂O₂ (vs. C₂₂H₁₀Br₂O₂ for the 2,9-dibromo compound), resulting in a lower molecular weight (308.33 g/mol ) .
  • Reactivity: The absence of bromine reduces steric bulk and electron-withdrawing effects, making the non-halogenated compound more reactive in electrophilic substitutions.
  • Applications : Primarily studied for its fluorescence properties, whereas brominated derivatives are prioritized for their stability in optoelectronic devices .

Sulfate Derivatives: Sodium 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-diyl Disulfate

Key Differences :

  • Solubility : The sulfate derivative exhibits enhanced water solubility due to ionic sulfonate groups, unlike the parent compound, which is hydrophobic .
  • Applications : Used in specialized formulations requiring aqueous compatibility, such as biomedical imaging or surfactant systems .

Data Table: Comparative Analysis

Property 2,9-Dibromo Compound 1,4-Dibromo (Vat Orange 1) Benzo[k]tetraphene-7,14-dione Sulfate Derivative
Molecular Formula C₂₂H₁₀Br₂O₂ C₂₂H₁₀Br₂O₂ C₂₂H₁₂O₂ C₂₂H₈Br₂O₈S₂Na₂
Molecular Weight (g/mol) 506.03 506.03 308.33 706.24
Bromine Positions 2,9 1,4 None 2,9 (with sulfates)
Solubility Low in polar solvents High in nitrobenzene, xylenes Moderate in organic solvents High in water
Key Applications Organic electronics Textile dyeing Fluorescence studies Biomedical imaging
References

Research Findings and Implications

  • Electronic Properties : The 2,9-dibromo compound’s bromine placement disrupts symmetry, enhancing its utility in asymmetric charge-transfer materials compared to the 1,4-isomer .
  • Synthetic Challenges : Bromination at the 2,9 positions requires precise catalytic conditions to avoid byproducts, unlike the more straightforward synthesis of Vat Orange 1 .

Biological Activity

2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione is a polycyclic aromatic compound characterized by its unique structure featuring bromine atoms and a tetraphene core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₂Br₂O₂. The presence of bromine atoms significantly influences its reactivity and biological interactions. The compound is synthesized through bromination of dibenzo[c,pqr]tetraphene-7,14-dione, typically using bromine in solvents like chloroform or carbon tetrachloride under controlled conditions.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain derivatives significantly reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound displayed activity against several bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

The mechanism of action for this compound is believed to involve interaction with specific cellular targets. It may modulate the activity of enzymes involved in metabolic pathways or interact with cellular receptors to trigger signaling cascades that lead to biological responses. For example, some studies suggest that it may inhibit key enzymes involved in cancer metabolism.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A detailed study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values observed at concentrations as low as 10 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL. This finding supports the potential use of this compound as an alternative treatment for infections caused by resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructure TypeBiological Activity
2,8-Dibromodibenzo[b,d]furan-3,7-diolDibenzo-furanModerate anticancer effects
Sodium 2,9-dibromodibenzo[c,pqr]tetrapheneSalt derivativeLimited antimicrobial effects
Dibenzo[a,h]anthracenePolycyclic aromaticStrong carcinogenicity

This table highlights that while similar compounds may exhibit biological activities, the unique bromination pattern and tetraphene core of this compound contribute to its distinct reactivity and potential therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione?

Answer: Synthesis typically involves multi-step halogenation and cyclization reactions. For brominated aromatic systems, a common approach is the use of brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. A reference procedure for structurally analogous compounds (e.g., dibrominated benzo[b]thiophenes) involves Suzuki coupling or Friedel-Crafts alkylation to assemble the polycyclic backbone, followed by selective bromination . Crystallographic validation (e.g., X-ray diffraction) is critical to confirm regioselectivity, as seen in similar tetraphenylene derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals in polyaromatic systems.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with bromine (1:1 ratio for two Br atoms).
  • HPLC/Purity Analysis : Use reverse-phase columns with UV detection (λ ~250–300 nm) to detect impurities. Cross-reference retention times with synthesized standards .

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile brominating agents.
  • Waste Disposal : Collect halogenated waste separately in designated containers, adhering to EPA guidelines for brominated aromatics .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Answer: Employ density functional theory (DFT) to:

  • Calculate HOMO/LUMO energies for electrophilic/nucleophilic site prediction.
  • Simulate bromine substitution patterns using QSPR (Quantitative Structure-Property Relationship) models.
  • Validate with experimental data (e.g., reaction yields, regioselectivity) to refine parameters .

Q. What strategies resolve contradictions in spectroscopic data for brominated aromatic compounds?

Answer:

  • Variable Temperature NMR : Mitigate signal broadening caused by conformational dynamics.
  • Isotopic Labeling : Use ²H or ¹³C-enriched precursors to track bromine positions.
  • Crystallographic Cross-Checks : Compare X-ray structures with computational predictions to confirm assignments .

Q. How does the compound’s electronic structure influence its potential as a precursor in materials science?

Answer: The electron-deficient tetraphene core and bromine substituents enable:

  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination for functionalized polymers.
  • Optoelectronic Applications : Bandgap tuning via bromine’s inductive effects, measured via UV-vis and cyclic voltammetry .

Q. What methodologies assess the environmental toxicity of brominated polyaromatic compounds?

Answer:

  • TEF (Toxicity Equivalence Factor) Analysis : Compare potency to reference dioxins using in vitro assays (e.g., Ah receptor binding).
  • Ecotoxicology Studies : Expose model organisms (e.g., Daphnia magna) to measure LC₅₀ values and bioaccumulation potential.
  • Degradation Pathways : Analyze photolytic or microbial degradation products via LC-MS/MS .

Q. How can researchers optimize reaction yields for dibrominated tetraphene derivatives?

Answer:

  • Catalytic Screening : Test palladium/copper catalysts for coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Kinetic Monitoring : Track reaction progress via in-situ FTIR or GC-MS to identify bottlenecks .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Answer:

  • Logistic Regression : Model binary outcomes (e.g., mortality) against log-transformed concentrations.
  • ANOVA with Post-Hoc Tests : Compare TEQ (Toxic Equivalency Quotient) values across exposure groups.
  • Meta-Analysis : Pool data from multiple studies using fixed/random effects models to address variability .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) in halogenated aromatics?

Answer:

  • Variable Substituent Libraries : Synthesize derivatives with varying halogen positions/numbers.
  • Biological Assays : Measure IC₅₀ values in receptor-binding or enzymatic inhibition assays.
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate electronic descriptors (e.g., Hammett σ) with activity .

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